molecular formula C20H19NO2S2 B2800012 (2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide CAS No. 2035005-22-0

(2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide

Cat. No.: B2800012
CAS No.: 2035005-22-0
M. Wt: 369.5
InChI Key: BDBNBBFJXOFUHO-DHZHZOJOSA-N
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Description

(2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide ( 2035005-22-0) is a synthetic small molecule with a molecular weight of 369.50 g/mol and a molecular formula of C20H19NO2S2 . This compound features a unique hybrid structure, combining a benzothiophene moiety with a cinnamamide scaffold. The benzothiophene core is a privileged structure in medicinal chemistry, known for its relevance in developing modulators for nuclear receptors like the Retinoic acid receptor-related orphan receptor γt (RORγt), a compelling drug target for autoimmune diseases and certain cancer types . Simultaneously, the cinnamamide (3-phenylprop-2-enamide) moiety is a recognized pharmacophore with demonstrated anticonvulsant and antiseizure activities in preclinical research, suggesting potential for applications in neuroscience . The specific presence of the (methylsulfanyl)phenyl substituent may influence the compound's electronic properties and metabolic profile. This combination of structural features makes it a valuable chemical tool for researchers in drug discovery, particularly for investigating new modulators of globular protein targets or for exploring structure-activity relationships in hybrid molecules. The product is supplied with high purity for reliable and reproducible results. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(4-methylsulfanylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2S2/c1-24-15-9-6-14(7-10-15)8-11-20(23)21-12-18(22)17-13-25-19-5-3-2-4-16(17)19/h2-11,13,18,22H,12H2,1H3,(H,21,23)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBNBBFJXOFUHO-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C=CC(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide typically involves multiple steps:

    Formation of the benzo[b]thiophene moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the hydroxyethyl group: This step often involves the use of ethylene oxide or similar reagents under controlled conditions.

    Formation of the acrylamide linkage: This can be done through the reaction of an amine with an acrylate ester or acrylamide precursor.

    Addition of the methylthio group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the acrylamide linkage, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of benzothiophene exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of cell cycle regulators .

Antioxidant Activity

The antioxidant potential of (2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide has also been evaluated. It is believed that the presence of the hydroxyl group enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

Anti-inflammatory Effects

In vitro studies have shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in mediating inflammatory responses .

Case Study 1: Anticancer Activity in Breast Cancer Models

A study focused on the effects of benzothiophene derivatives on breast cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability. The study reported an IC50 value indicating effective concentration levels for inducing cytotoxicity .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results indicated that pre-treatment with the compound significantly reduced neuronal death and improved functional recovery post-injury, suggesting potential applications in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of (2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound can be contextualized against analogous propenamide derivatives reported in the literature. Below is a comparative analysis based on molecular features, biological activity, and computational insights:

Table 1: Structural and Functional Comparison of Propenamide Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity/Application References
(2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide C₂₁H₂₁NO₂S₂ 383.52 Benzothiophene, methylsulfanylphenyl, hydroxyethyl Not reported; predicted HDAC inhibition N/A
NVP-LAQ824 C₂₄H₂₈N₄O₄ 452.51 Indol-3-yl, hydroxyethyl, methoxybenzenesulfonyl HDAC inhibitor (IC₅₀ < 400 nM), antitumor
(2E)-N-benzyl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide C₂₀H₂₃NO 293.40 Benzyl, isobutylphenyl Not reported
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide C₂₁H₂₄ClFN₂O₂ 390.88 Chloro-fluorophenyl, dimethylaminopropyl Not reported; potential kinase inhibition
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide C₂₃H₂₀N₂O₃S 404.48 Indolylsulfonyl, phenyl Not reported

Key Insights

Structural Diversity and Target Specificity: The benzothiophene group in the target compound distinguishes it from analogs with indole (e.g., NVP-LAQ824) or simple phenyl substituents. Benzothiophene’s larger π-system may enhance binding to aromatic residues in enzyme active sites compared to indole derivatives .

Biological Activity Trends :

  • NVP-LAQ824 demonstrates that propenamides with electron-withdrawing groups (e.g., sulfonamide) and heterocyclic amines exhibit potent HDAC inhibition and in vivo antitumor activity .
  • The target compound’s α,β-unsaturated amide is critical for covalent HDAC binding, but its efficacy may depend on substituent steric effects. The bulkier benzothiophene could hinder binding compared to smaller indole derivatives .

Computational Predictions :

  • Docking studies using AutoDock Vina () suggest that the methylsulfanyl group’s electron-donating properties may stabilize interactions with hydrophobic pockets in HDAC isoforms, though validation is required .

Synthetic Feasibility :

  • Analogous compounds (e.g., ) are synthesized via Heck coupling or amidation reactions, implying viable routes for the target compound’s production .

Notes

  • Research Gaps: No direct biological data exists for the target compound. Priority should be given to enzymatic assays (e.g., HDAC inhibition) and cytotoxicity profiling.
  • Contradictions : While benzothiophene derivatives often show enhanced metabolic stability, their larger size may reduce binding affinity compared to indole-based analogs .
  • Future Directions : Molecular dynamics simulations and ADMET profiling are recommended to optimize substituent effects.

Biological Activity

(2E)-N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[4-(methylsulfanyl)phenyl]prop-2-enamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a benzothiophene moiety, which is often associated with various biological effects, including anticancer and anti-inflammatory activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N2O2S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{2}\text{S}

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various cellular pathways and molecular targets.

Anticancer Activity

One of the most significant areas of investigation for this compound is its anticancer properties . Studies have shown that related compounds with similar structures can inhibit the proliferation of cancer cells. For instance, derivatives of benzothiophene have demonstrated antiproliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 0.33 to 7.10 μM depending on the specific structure and substitutions present in the molecule .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AMDA-MB-2310.50
Compound BMCF-70.82
Compound CHeLa1.28
Compound DA27800.63

Anti-inflammatory Activity

The compound has also been reported to exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This modulation can lead to reduced inflammation in various biological systems, making it a candidate for further research in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound interacts with enzymes that play critical roles in cancer progression and inflammation.
  • Cell Signaling Modulation : It influences signaling pathways that are crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Regulation : Some studies suggest that related compounds may affect ROS levels, contributing to their protective effects against oxidative stress .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound and its derivatives:

  • Study on Breast Cancer Cells : A detailed study evaluated the antiproliferative effects of various benzothiophene derivatives on breast cancer cell lines, highlighting the promising activity of compounds similar to this compound .
  • Inflammatory Response in Animal Models : Research involving animal models demonstrated that compounds with similar structures significantly reduced markers of inflammation when administered after inducing inflammatory responses .

Q & A

Q. How can crystallographic challenges (e.g., twinning) be resolved for this compound?

  • Methodology :
  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution.
  • Twinning refinement : Apply SHELXL’s TWIN/BASF commands to model hemihedral twinning. Validate with R₁/Rw convergence metrics .

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?

  • Methodology :
  • Four-parameter logistic model : Fit sigmoidal curves to determine EC₅₀ and Hill coefficients (GraphPad Prism).
  • ANOVA with post-hoc tests : Compare treatment groups using Tukey’s HSD for multiple comparisons .

Ethical and Methodological Best Practices

Q. How can researchers ensure reproducibility in synthetic protocols?

  • Methodology :
  • Detailed documentation : Report exact molar ratios, solvent grades, and equipment (e.g., microwave synthesizer settings).
  • Open-data practices : Deposit raw NMR/FTR spectra in repositories like Zenodo or ChemRxiv .

Q. What green chemistry principles apply to large-scale synthesis for preclinical studies?

  • Methodology :
  • Solvent selection : Replace DCM with cyclopentyl methyl ether (CPME) or ethanol/water mixtures.
  • Catalyst recycling : Use magnetic nanoparticles (Fe₃O₄@Pd) for easy recovery .

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